2,6-Dinitroterephthalic acid
Overview
Description
2,6-Dinitroterephthalic acid is a chemical compound with the CAS Number: 69824-99-3 . It has a molecular weight of 256.13 and its molecular formula is C8H4N2O8 . It is a solid substance stored under an inert atmosphere at room temperature .
Synthesis Analysis
Dinitroterephthalic acid (DNTPA) can be prepared with a yield of 85% . The synthesis process involves specific reactions and conditions, which are detailed in the relevant scientific literature .Molecular Structure Analysis
The InChI code for this compound is1S/C8H4N2O8/c11-7(12)3-1-4(9(15)16)6(8(13)14)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14)
. This code represents the specific molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 256.13 and a molecular formula of C8H4N2O8 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Safety and Hazards
The safety information for 2,6-Dinitroterephthalic acid indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H315, H319, and H272 . Precautionary measures include P501, P220, P210, P221, P264, P280, P370+P378, P337+P313, P305+P351+P338, P302+P352, and P332+P313 .
Properties
IUPAC Name |
2,6-dinitroterephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-4(9(15)16)6(8(13)14)5(2-3)10(17)18/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFDTKLNTMAPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298931 | |
Record name | 2,6-dinitroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-99-3 | |
Record name | NSC126997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dinitroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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